molecular formula C12H12N2O2S B11862559 Ethyl 2-(quinazolin-4-ylthio)acetate CAS No. 7255-81-4

Ethyl 2-(quinazolin-4-ylthio)acetate

Cat. No.: B11862559
CAS No.: 7255-81-4
M. Wt: 248.30 g/mol
InChI Key: LWXIOCGQLMXLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(quinazolin-4-ylthio)acetate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the quinazoline moiety in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Ethyl 2-(quinazolin-4-ylthio)acetate typically involves the reaction of quinazoline derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction proceeds through nucleophilic substitution, where the quinazoline derivative acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .

Chemical Reactions Analysis

Ethyl 2-(quinazolin-4-ylthio)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(quinazolin-4-ylthio)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(quinazolin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways. The quinazoline moiety in the compound is known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these targets, the compound can exert its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Ethyl 2-(quinazolin-4-ylthio)acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of biological activities and its potential as a versatile building block in organic synthesis.

Properties

CAS No.

7255-81-4

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-quinazolin-4-ylsulfanylacetate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3

InChI Key

LWXIOCGQLMXLRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.